Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate
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Description
Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate is a useful research compound. Its molecular formula is C16H17Cl2NO3 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopropanation of Electron-Deficient Alkenes
A study by Chirila et al. (2018) explored the cyclopropanation of electron-deficient alkenes using ethyl diazoacetate, highlighting the role of cobalt(III)-carbene radicals in this reaction. This research contributes to understanding the catalytic processes involving compounds similar to Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (Chirila, Brands, & Bruin, 2018).
Aminosäureester-Acylhydrazone Transformation
Research by Kraft, Paul, and Hilgetag (1971) discusses the reaction of Ethyl 2- or 3-acylaminoimidate hydrochlorides with acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones, demonstrating the chemical transformations and applications of such compounds in creating new chemical structures (Kraft, Paul, & Hilgetag, 1971).
Anti-rheumatic Potential
Sherif and Hosny (2014) synthesized derivatives of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and found significant antioxidant, analgesic, and anti-rheumatic effects in their in vivo study, suggesting potential therapeutic applications (Sherif & Hosny, 2014).
Polymerization Applications
Farmer and Patten (2002) utilized ethyl S-thiobenzoylthioacetate in reversible addition–fragmentation chain-transfer polymerizations, demonstrating the controlled polymerization of acrylic monomers like methyl methacrylate and butyl acrylate, indicating the application of such compounds in polymer science (Farmer & Patten, 2002).
Conjugate Addition Polymerization
Ottou et al. (2015) researched N-heterocyclic carbenes' ability to promote catalytic conjugate addition of alcohols onto (meth)acrylate substrates. This study contributes to understanding how compounds related to this compound can be applied in catalytic processes and polymerization (Ottou et al., 2015).
Properties
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-methylphenyl)-3-hydroxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-3-22-16(21)12(8-19-10-4-5-10)15(20)11-6-7-13(17)9(2)14(11)18/h6-8,10,20H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYMYPMTQYJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)Cl)C)Cl)O)C=NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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